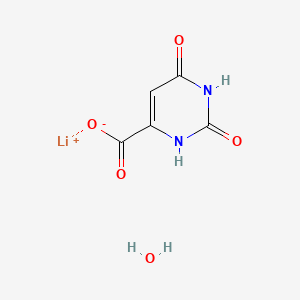
Orotic acid lithium salt monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Orotic acid lithium salt monohydrate: is a compound consisting of lithium, a metal, and orotic acid, an organic compound. It is available in the monohydrate form, meaning it includes one molecule of water. Lithium orotate is often marketed as a dietary supplement, primarily for its potential benefits in mood stabilization and cognitive enhancement .
准备方法
Synthetic Routes and Reaction Conditions: Orotic acid lithium salt monohydrate can be synthesized by reacting lithium hydroxide with orotic acid in an aqueous solution. The reaction typically proceeds as follows:
LiOH+C5H4N2O4→LiC5H3N2O4⋅H2O
The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired monohydrate form .
Industrial Production Methods: Industrial production of lithium orotate monohydrate involves similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization and recrystallization techniques to obtain high-purity lithium orotate monohydrate .
化学反应分析
Types of Reactions: Orotic acid lithium salt monohydrate undergoes various chemical reactions, including:
Oxidation: Lithium orotate can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert lithium orotate into its reduced forms.
Substitution: Lithium orotate can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace lithium in the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield orotic acid derivatives, while reduction can produce reduced forms of lithium orotate .
科学研究应用
Chemistry: Orotic acid lithium salt monohydrate is used in research to study its chemical properties and reactions. It serves as a model compound for understanding the behavior of lithium salts in various chemical environments .
Biology: In biological research, lithium orotate is investigated for its potential neuroprotective effects and its ability to cross the blood-brain barrier more efficiently than other lithium salts .
Medicine: Lithium orotate is explored for its potential therapeutic applications in mood disorders, such as bipolar disorder and depression. It is believed to offer mood stabilization benefits with potentially fewer side effects compared to lithium carbonate .
Industry: In the industrial sector, lithium orotate is used in the production of specialized lithium-based products and as a precursor for other lithium compounds .
作用机制
The mechanism of action of lithium orotate involves several molecular targets and pathways:
Inhibition of Glycogen Synthase Kinase-3B (GSK-3B): Lithium orotate inhibits GSK-3B, a key enzyme involved in various cellular processes, including mood regulation and neuroprotection.
Upregulation of Neurotrophic Factors: Lithium orotate increases the levels of insulin-like growth factor-1 (IGF-1) and brain-derived neurotrophic factor (BDNF), promoting neurogenesis and synaptic plasticity.
Modulation of Glutamate Receptors: Lithium orotate affects the activity of glutamate receptors, helping to maintain a balance of glutamate levels in the brain.
相似化合物的比较
Lithium Carbonate: A widely used lithium salt for mood stabilization but with a higher risk of side effects.
Lithium Citrate: Another lithium salt used in medical treatments with similar applications to lithium carbonate.
Lithium Chloride: Used in research and industrial applications but less commonly in medical treatments.
Comparison: Lithium orotate is unique in its ability to cross the blood-brain barrier more efficiently, potentially allowing for lower dosages and reduced side effects compared to lithium carbonate and lithium citrate . Additionally, lithium orotate’s bioavailability and neuroprotective properties make it a promising alternative for therapeutic applications .
属性
分子式 |
C5H5LiN2O5 |
|---|---|
分子量 |
180.1 g/mol |
IUPAC 名称 |
lithium;2,4-dioxo-1H-pyrimidine-6-carboxylate;hydrate |
InChI |
InChI=1S/C5H4N2O4.Li.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;;/h1H,(H,9,10)(H2,6,7,8,11);;1H2/q;+1;/p-1 |
InChI 键 |
OZCFLLGHXKDGIL-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=C(NC(=O)NC1=O)C(=O)[O-].O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


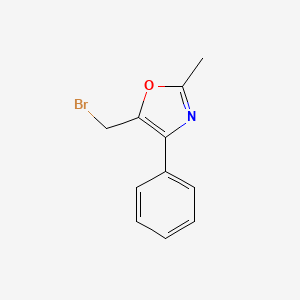
![1'-Isopropyl-4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(1'H)-one hydrochloride](/img/structure/B8725062.png)

![3-[(3-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B8725081.png)
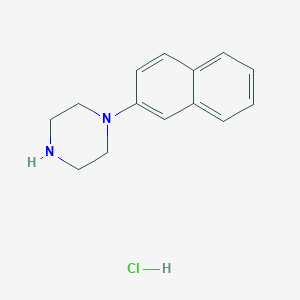
![1(3H)-Isobenzofuranone, 6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-](/img/structure/B8725098.png)
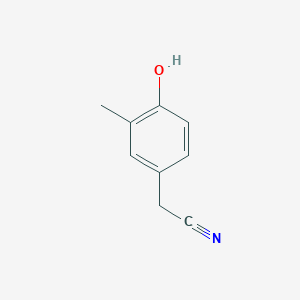
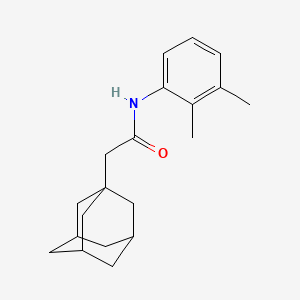
![3,3-diethyl-5-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8725110.png)
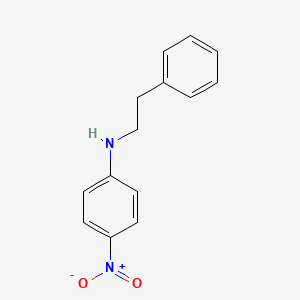
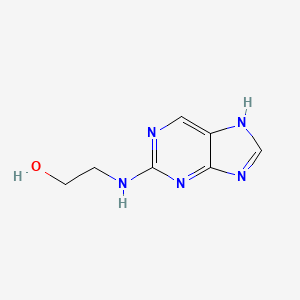
![9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B8725125.png)
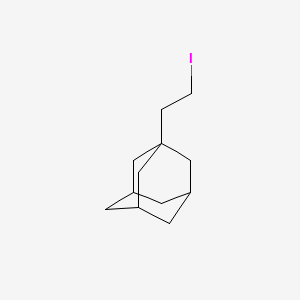
![2-{[2-(Methylsulfanyl)-3-pyridinyl]oxy}ethanol](/img/structure/B8725140.png)
